molecular formula C19H17NO3 B2977102 1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol CAS No. 2011779-90-9

1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol

Cat. No. B2977102
M. Wt: 307.349
InChI Key: FFDOZLBRDKTIOI-UDWIEESQSA-N
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Description

“1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol” is a chemical compound with the molecular formula C19H17NO3. It’s a type of Schiff base, which are often used as ligands in coordination chemistry .


Chemical Reactions Analysis

Again, specific chemical reactions involving “1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol” are not available. But, similar compounds have been used in the synthesis of 1-amidoalkyl-2-naphthols .

Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

The compound “1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL” is a type of Schiff base, which are known to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitors .

Methods of Application or Experimental Procedures

The synthesis of this compound involves the reaction of 2-amino-4,6-dimethylpyrimidine dissolved in ethanol with an ethanol solution of the corresponding aldehyde .

Results or Outcomes

The compounds displayed moderate to good antimicrobial and antifungal activities against various pathogens. They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .

Application as Urease Inhibitor

Summary of the Application

The compound “1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL” has been used to synthesize Zinc (II) complexes, which have been tested for their Jack bean urease activity .

Methods of Application or Experimental Procedures

The synthesis of the Zinc (II) complexes involves the reaction of the Schiff base with Zinc (II) salts .

Results or Outcomes

The Zinc (II) complex derived from this compound showed significant urease inhibitory activity, with an IC50 value of 3.2±1.1 μmol/L .

Application in Nonlinear Optics

Summary of the Application

This compound has been used in the synthesis of organic crystals for nonlinear optical (NLO) activity. Nonlinear optics is a field of physics that deals with light-matter interactions where the response of the material is nonlinear in the intensity of the light .

Methods of Application or Experimental Procedures

The organic single crystal is grown using a conventional method within 5 days . The NLO properties of the compound are influenced by its molecular structure, symmetry, and conjugation within the molecule .

Results or Outcomes

The material exhibits green emission in the emission spectrum and is suitable for device fabrication. It has strong third-order non-linear optical properties .

Application in Detection and Adsorption of Aluminum Ions

Summary of the Application

The compound has been used in the synthesis of a novel “on–off” Al3+ ions fluorescence-enhanced sensor and its hydrogel hybrid. This sensor showed excellent selectivity and ultrasensitivity to Al3+ ions .

Methods of Application or Experimental Procedures

The sensor and its hydrogel hybrid were synthesized, and the most plausible complexation mechanism was studied by 1H NMR, FT-IR, HR-MS, Job’s plot, and theoretical calculation .

Results or Outcomes

The sensor could detect Al3+ ions with a detection limit of 2.36 × 10–9 M. The hydrogel hybrid could adsorb Al3+ ions with a removal rate of over 99% .

Application in Antimicrobial Properties

Summary of the Application

The compound has been used in the synthesis of heteroleptic divalent metal complexes (Mn (II), Co (II), Ni (II) and Zn (II)) . These complexes have shown moderate to good antimicrobial and antifungal activities against various pathogens .

Methods of Application or Experimental Procedures

The synthesis of these complexes involves the reaction of the Schiff base with metal (II) acetate salts .

Results or Outcomes

The compounds displayed moderate to good antimicrobial and antifungal activities against S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus and R. Stolonifer . They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .

Application in Density Functional Theory Calculations

Summary of the Application

The compound has been used in density functional theory calculations on ground state molecular geometry, stable conformers, and vibrational wavenumbers .

Methods of Application or Experimental Procedures

The calculations were performed using B3LYP and B3PW91 functionals for the exchange-correlation energy with the 6-311++G(d,p) basis set .

Results or Outcomes

The results of these calculations provide information about the structural and electronic properties of the compound .

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-14-8-9-17(19(11-14)23-2)20-12-16-15-6-4-3-5-13(15)7-10-18(16)21/h3-12,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDOZLBRDKTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol

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